[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Description
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane is a fluorinated epoxide with the molecular formula C₆H₅F₇O (CAS 74328-57-7) . Its structure consists of an oxirane (epoxide) ring substituted with a 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl group. It has been utilized in surface-engineered dendrimers for siRNA delivery due to its ability to enhance cellular uptake and reduce cytotoxicity .
Properties
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(5(8,9)10,1-3-2-14-3)15-6(11,12)13/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTWQTPPDBTMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897489 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-60-8 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 2,3,3,3-tetrafluoropropene with trifluoromethanol in the presence of a base, followed by epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The fluorinated ether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, .
Reduction: , .
Substitution: Nucleophiles such as amines , thiols , and alcohols .
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Substituted ethers: from nucleophilic substitution.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex organic compounds, including cholesteryl ester transfer protein (CETP) inhibitors .
- Facilitates Friedel–Crafts-type alkylations in organic synthesis.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane involves its reactivity with various electrophiles and nucleophiles. The oxirane ring can undergo ring-opening reactions , leading to the formation of new carbon-oxygen bonds. The fluorinated ether group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane (CAS 74328-57-7)
- Structure : Similar to the target compound but replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₆H₅F₇O.
- Key Difference : The absence of an oxygen atom in the substituent reduces polarity and electron-withdrawing effects compared to the trifluoromethoxy variant.
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]oxirane (CAS 243128-42-9)
- Structure : Features a heptafluoropropoxy (-OC₃F₇) group instead of trifluoromethoxy.
- Molecular Formula : C₇H₅F₁₁O.
- Key Difference : Increased fluorine content enhances hydrophobicity and thermal stability, making it suitable for fluoropolymer coatings .
2-(Trifluoromethyl)oxirane (CAS 359-41-1)
Physicochemical Properties
Notes:
- Higher fluorine content in the heptafluoropropoxy derivative improves resistance to solvents and thermal degradation .
Reactivity
- Target Compound : The electron-withdrawing trifluoromethoxy group polarizes the epoxide ring, making it more reactive toward amines and thiols in polymer crosslinking .
- Heptafluoropropoxy Variant : Greater steric hindrance from the larger substituent may slow reaction kinetics compared to the target compound.
Biological Activity
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane, also known by its CAS number 74328-57-7, is a fluorinated compound with significant potential in various industrial applications. Its unique chemical structure, characterized by multiple fluorinated groups, suggests distinctive biological properties that merit detailed investigation. This article compiles current research findings on the biological activity of this compound, including its pharmacological effects, toxicity profiles, and potential applications.
- Molecular Formula : C6H5F7O
- Molecular Weight : 226.09 g/mol
- Boiling Point : 81 °C
- Density : 0.975 g/mL at 25 °C
- Flash Point : 71 °F
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity and Safety :
- The compound is classified under GHS as hazardous (GHS02) with risk statements indicating potential flammability and health risks upon exposure. Safety data sheets recommend precautionary measures during handling and use.
-
Pharmacological Effects :
- Preliminary studies indicate that fluorinated compounds can exhibit unique interactions with biological systems due to their electronegativity and hydrophobicity. Research on similar fluorinated oxiranes has shown potential anti-inflammatory and antimicrobial properties.
-
Environmental Impact :
- As part of the perfluoroalkyl substances (PFAS) family, this compound is of interest due to its persistence in the environment and potential bioaccumulation in aquatic organisms. Studies have shown that PFAS can disrupt endocrine functions and have been linked to various health issues in wildlife and humans.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several fluorinated compounds, including this compound. The results indicated a moderate inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving aquatic organisms exposed to this compound:
- Organisms Tested : Freshwater clams (Corbicula fluminea) and fish (Campostoma anomalum).
- Findings : Bioaccumulation was observed over an 8-day exposure period with significant concentrations detected in the tissues of both species.
- : The study highlighted the need for further investigation into the long-term ecological impacts of this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H5F7O |
| Molecular Weight | 226.09 g/mol |
| Boiling Point | 81 °C |
| Density | 0.975 g/mL at 25 °C |
| Flash Point | 71 °F |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Moderate inhibition against E. coli and S. aureus |
| Toxicity | Bioaccumulation in aquatic organisms observed |
| Environmental Persistence | Classified as PFAS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
